Cas no 2097859-07-7 (N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide)

N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide
- 2097859-07-7
- N-(2H-benzotriazol-5-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
- N-(1H-benzo[d][1,2,3]triazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
- AKOS032468931
- F6564-7898
- N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
-
- Inchi: 1S/C16H16N6O2/c1-9(22-15(23)7-10-3-2-4-12(10)20-22)16(24)17-11-5-6-13-14(8-11)19-21-18-13/h5-9H,2-4H2,1H3,(H,17,24)(H,18,19,21)
- InChI Key: LTKDQOXZCTYBAC-UHFFFAOYSA-N
- SMILES: O=C1C=C2C(CCC2)=NN1C(C(NC1C=CC2C(C=1)=NNN=2)=O)C
Computed Properties
- Exact Mass: 324.13347377g/mol
- Monoisotopic Mass: 324.13347377g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 616
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 103Ų
N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6564-7898-1mg |
N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097859-07-7 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6564-7898-15mg |
N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097859-07-7 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6564-7898-2μmol |
N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097859-07-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6564-7898-10μmol |
N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097859-07-7 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6564-7898-10mg |
N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097859-07-7 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6564-7898-2mg |
N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097859-07-7 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6564-7898-100mg |
N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097859-07-7 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6564-7898-50mg |
N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097859-07-7 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6564-7898-5μmol |
N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097859-07-7 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6564-7898-4mg |
N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097859-07-7 | 4mg |
$66.0 | 2023-09-08 |
N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide Related Literature
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
Additional information on N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide
Comprehensive Overview of N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide (CAS No. 2097859-07-7)
The compound N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide, identified by its CAS number 2097859-07-7, represents a sophisticated heterocyclic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines a benzotriazole moiety with a cyclopentacpyridazine core, linked via a propanamide bridge. This unique architecture has garnered attention for its potential applications in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic pathways.
Recent advancements in small-molecule therapeutics have highlighted the importance of compounds like N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide. Researchers are increasingly exploring its role as a kinase inhibitor or allosteric modulator, given its ability to interact with protein binding sites. The compound's benzotriazole component is known for its stability and hydrogen-bonding capabilities, while the cyclopentacpyridazine ring system offers conformational flexibility, making it a versatile scaffold for medicinal chemistry.
In the context of AI-driven drug discovery, CAS 2097859-07-7 has emerged as a subject of computational modeling studies. Machine learning algorithms have been employed to predict its ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), a critical step in preclinical development. The compound's logP value and polar surface area suggest moderate bioavailability, aligning with the growing demand for orally bioavailable drugs in treating chronic conditions.
The synthesis of N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide typically involves multi-step organic reactions, including amide coupling and cyclization strategies. Recent publications have emphasized the use of green chemistry principles to optimize its production, reducing waste and improving yields. This aligns with the pharmaceutical industry's shift toward sustainable synthesis, a topic frequently searched by professionals in the field.
From a structural-activity relationship (SAR) perspective, modifications to the propanamide linker or cyclopentacpyridazine core have shown promising effects on potency and selectivity. Such studies are often referenced in discussions about fragment-based drug design, a trending topic in medicinal chemistry forums. The compound's crystallographic data, when available, provides valuable insights into its binding modes, further fueling research into its mechanistic actions.
As interest grows in personalized medicine, the potential of CAS 2097859-07-7 to serve as a targeted therapy component is being investigated. Its compatibility with biomarker-driven treatment approaches makes it relevant to contemporary discussions about precision oncology and autoimmune disease management. These applications are frequently queried in academic and industry search engines, reflecting their importance in modern therapeutics.
Quality control and analytical characterization of N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide typically involve advanced techniques such as HPLC-MS and NMR spectroscopy. The compound's stability under various pH conditions and thermal stress is a common research focus, particularly for those exploring formulation development—another high-traffic topic in pharmaceutical sciences.
In conclusion, N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide (2097859-07-7) exemplifies the convergence of structural complexity and therapeutic potential in modern drug discovery. Its study addresses multiple trending themes in chemistry and pharmacology, from computational modeling to sustainable synthesis, ensuring its continued relevance in scientific literature and industry applications.
2097859-07-7 (N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide) Related Products
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)




